molecular formula C21H24ClN3O3 B4509808 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B4509808
M. Wt: 401.9 g/mol
InChI Key: SDSAXWUXEKHJBY-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a cinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the cinnolinone core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-bromophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
  • 2-{2-[4-(4-fluorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Uniqueness

The uniqueness of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c22-17-7-5-16(6-8-17)21(28)9-11-24(12-10-21)20(27)14-25-19(26)13-15-3-1-2-4-18(15)23-25/h5-8,13,28H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSAXWUXEKHJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

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